2-Octenylsuccinic Anhydride

Catalog No.
S602228
CAS No.
42482-06-4
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octenylsuccinic Anhydride

CAS Number

42482-06-4

Product Name

2-Octenylsuccinic Anhydride

IUPAC Name

3-[(E)-oct-2-enyl]oxolane-2,5-dione

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+

InChI Key

WSGFXVFLWVXTCJ-UHFFFAOYSA-N

SMILES

CCCCCC=CCC1CC(=O)OC1=O

Synonyms

2-octen-1-ylsuccinic anhydride

Canonical SMILES

CCCCCC=CCC1CC(=O)OC1=O

The exact mass of the compound 2-Octenylsuccinic Anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Octenylsuccinic Anhydride (CAS: 42482-06-4), commonly referred to as OSA, is a highly reactive alkenylsuccinic anhydride characterized by a cyclic anhydride headgroup and an 8-carbon hydrophobic alkenyl tail . In industrial procurement and biopolymer research, it is the premier esterifying agent for synthesizing amphiphilic biopolymers, particularly OSA-modified starch (E1450). Operating as a clear, low-viscosity liquid at room temperature, OSA enables the transition of hydrophilic polysaccharides into high-performance, shear-thinning emulsifiers without the need for organic solvents, making it a critical raw material for food hydrocolloids, microencapsulation, and biodegradable films .

Research Fit

1
Workflow Polysaccharide esterification to introduce amphiphilic surface activity.
2
Chain length selection C8 chain provides a well-characterized balance of hydrophobicity for O/W emulsification.
3
Format context Liquid mixture of cis/trans isomers, typical purity >95% (GC).

Generic substitution of 2-Octenylsuccinic Anhydride with shorter or longer-chain anhydrides fundamentally compromises both processability and regulatory compliance. Substituting with unsubstituted succinic anhydride fails to introduce the lipophilic tail required for oil-in-water emulsion stabilization [1]. Conversely, using longer-chain analogs like dodecenylsuccinic anhydride (DDSA) or octadecenylsuccinic anhydride (ODSA) significantly reduces aqueous solubility, which depresses the reaction efficiency and degree of substitution (DS) in water-based slurries, often necessitating undesirable co-solvents like DMSO [1]. Furthermore, while OSA-modified starch is FDA-approved for direct food contact up to a 3 wt% modification limit, DDSA and ODSA lack this broad food-grade approval, rendering them non-viable for pharmaceutical and nutritional hydrocolloid procurement [2].

Substitution Risk

Chain length mismatch
DDSA (C12) or NSA (C9) analogs alter degree of substitution and polymer compatibility.
Rheological profile shift
Even a single carbon atom increase can shift paste viscosity, invalidating process settings.
Emulsion droplet size shift
Droplet size and long-term stability achieved with OSA may not transfer to longer-chain ASA derivatives.

Regulatory Viability for Food and Pharmaceutical Hydrocolloids

For procurement in the food and pharmaceutical sectors, regulatory approval is the primary gating factor. 2-Octenylsuccinic Anhydride (OSA) is uniquely positioned as the FDA-approved reagent for modifying food-grade starch (up to 3 wt% OSA content, yielding E1450) [1]. In contrast, longer-chain comparators like Dodecenylsuccinic Anhydride (DDSA) and Octadecenylsuccinic Anhydride (ODSA) are restricted primarily to industrial applications such as paper sizing and epoxy curing, lacking GRAS or direct food additive status for broad hydrocolloid use [1].

Evidence DimensionFDA Approval for Direct Food Additive Starch Modification
Target Compound DataApproved up to 3 wt% modification (DS ~0.023)
Comparator Or BaselineDDSA / ODSA (Not approved for general food hydrocolloids)
Quantified DifferenceBinary regulatory clearance (Approved vs. Restricted)
ConditionsFood-grade starch modification (E1450 formulation)

Dictates the absolute procurement viability of the anhydride for any application destined for human consumption, cosmetics, or oral pharmaceuticals.

Emulsion Droplet Size
Head-to-head
OSA derivatives → larger droplets; DDSA derivatives → smaller, finer dispersions.
Chain length directly impacts emulsifying efficiency.
Inulin derivative model; starch systems may differ.

Aqueous Reaction Efficiency and Degree of Substitution (DS)

OSA's 8-carbon tail provides an optimal hydrophobic-hydrophilic balance for reacting in aqueous environments. When reacting with biopolymers in water, OSA achieves high reaction efficiencies (often >95% under optimized alkaline conditions) [2]. When compared to longer-chain analogs at equivalent molar loadings, the Degree of Substitution (DS) drops significantly as the carbon chain extends; for instance, DDSA and ODSA derivatives exhibit 30% to 76% lower DS than OSA derivatives due to their higher molecular weight and poorer water dispersibility [1]. This forces manufacturers using DDSA to either accept lower yields or utilize organic solvents.

Evidence DimensionDegree of Substitution (DS) in aqueous media
Target Compound DataBaseline high DS (optimal aqueous dispersibility)
Comparator Or BaselineDDSA / ODSA (30.06% to 76.85% lower DS at equivalent 3-9% loadings)
Quantified Difference>30% reduction in substitution efficiency for >C8 chains
ConditionsAqueous biopolymer slurry, pH 8.5, room temperature

High aqueous reaction efficiency eliminates the need for toxic organic solvents and reduces unreacted raw material waste during scale-up.

Peak Viscosity
Head-to-head
NSA (C9) reached 17% higher peak viscosity (7.13 Pa·s vs. 6.10 Pa·s) at lower DS.
Chain length influences rheological processing behavior.
Amaranth starch model; DS-dependent.

Freeze-Thaw Stability and Syneresis Reduction

The amphiphilic nature of OSA-modified polymers dramatically improves the physical stability of aqueous formulations compared to native baselines. In potato starch models, modification with OSA at a DS of 0.0211 reduced the freeze-thaw syneresis rate to 39.0%, compared to a massive 88.3% syneresis rate in the unmodified native starch [1]. This structural stabilization prevents water exudation during temperature cycling, a performance metric that shorter-chain succinic anhydrides cannot achieve due to the absence of the steric-stabilizing alkenyl tail [1].

Evidence DimensionFreeze-thaw syneresis rate
Target Compound Data39.0% syneresis (at DS = 0.0211)
Comparator Or BaselineNative unmodified starch (88.3% syneresis)
Quantified Difference55.8% relative reduction in syneresis
ConditionsAqueous starch paste subjected to freeze-thaw cycling

Critical for formulating frozen foods, stable flavor emulsions, and temperature-resistant industrial adhesives.

Contact Angle Increase
Class-level
44.7° increase (from 25.4° to 70.1°) after OSA modification of taro starch.
Quantifiable shift toward hydrophobic surface character.
Model starch; application-dependent hydrophobicity.

Processability and Dosing Mechanics

From a manufacturing standpoint, the physical state of the reagent dictates the complexity of the dosing infrastructure. 2-Octenylsuccinic Anhydride is a clear, low-viscosity liquid with a melting point of 8-12 °C . This allows it to be pumped and added dropwise directly into ambient-temperature aqueous starch slurries without the need for heated transfer lines or pre-dissolution. Longer chain aliphatic anhydrides or solid cyclic anhydrides require thermal jacketing or solvent integration to prevent line clogging and ensure uniform dispersion.

Evidence DimensionMelting Point / Physical State at 20 °C
Target Compound DataLiquid (mp 8-12 °C)
Comparator Or BaselineLonger chain ASAs / solid anhydrides (require heating/solvents)
Quantified DifferenceAmbient liquid vs. heated/solid dosing
ConditionsStandard industrial dosing at 20-25 °C

Lowers capital equipment costs by eliminating the need for heated piping and complex solvent-recovery systems in the production line.

Surface Tension Reduction
Reported
1% OSA-modified levan solution: 61 mN/m (~11 mN/m reduction vs. water).
Benchmark for emulsification and interfacial stabilization.
Levan derivative; polymer-specific performance.
Reaction Efficiency
Reported
DS 0.0188 with 81.0% reaction efficiency for early Indica rice starch.
High process efficiency reduces purification burden.
Optimized aqueous slurry conditions.
Plasticization Effect
Data to verify
OSA acts as effective plasticizer for ethyl cellulose films.
Supports film flexibility enhancement research.
Non-quantified; compare with 2-dodecen-1-ylsuccinic anhydride.

Synthesis of E1450 Food-Grade Emulsifiers

OSA is the strictly mandated, FDA-approved reagent for producing octenylsuccinic anhydride-modified starch, used globally to stabilize oil-in-water emulsions in beverages, dairy, and sauces where DDSA cannot be legally utilized .

Microencapsulation of Volatile Flavors and Lipids

Leveraging its superior freeze-thaw stability and syneresis reduction, OSA-modified biopolymers act as the primary wall material for spray-drying and encapsulating sensitive vitamins, essential oils, and pharmaceutical actives .

Aqueous-Phase Biopolymer Functionalization

Due to its liquid state and high reaction efficiency in water, OSA is the preferred anhydride for modifying phytoglycogen, inulin, and xylan without the use of toxic organic solvents, outperforming longer-chain analogs in substitution efficiency .

Biodegradable Packaging Films

OSA is utilized to internally plasticize hemicellulose and starch films, increasing their tensile strength and moisture resistance for sustainable packaging applications, offering a highly processable alternative to traditional petroleum-based plasticizers .

Application Fit Matrix

Application
Selection Property
Validation Focus
E1450 Food Emulsifier Production
Standard C8 chain for regulatory-accepted emulsifier synthesis
Degree of substitution and emulsification capacity
Hydrophobic Paper Sizing
Consistent water contact angle enhancement for cellulose surfaces
Water repellency and surface strength consistency
Drug Delivery Polymer Modification
Amphiphilic modification of biopolymers for controlled release research
Drug-polymer interaction and release kinetics context
Bio-Based Films and Coatings
Plasticization and hydrophobization balance for film flexibility
Moisture sensitivity reduction and mechanical properties

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Fabricated metal product manufacturing
Paper manufacturing
2,5-Furandione, dihydro-3-(2-octen-1-yl)-: ACTIVE

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